molecular formula C31H30FN7O2S B11506061 Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate

Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate

Cat. No.: B11506061
M. Wt: 583.7 g/mol
InChI Key: NTCRIOGSKKZPJH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate involves multiple stepsCommon reagents used in the synthesis include phosphorus oxychloride, ethylamine, and formaldehyde . The reaction conditions often involve refluxing and the use of anhydrous solvents to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and pathways, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and neuroprotective outcomes .

Comparison with Similar Compounds

Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C31H30FN7O2S

Molecular Weight

583.7 g/mol

IUPAC Name

ethyl 4-amino-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl]-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C31H30FN7O2S/c1-4-41-31(40)24-19(3)34-28(35-26(24)33)25-18(2)23-29(36-27(37-30(23)42-25)20-8-6-5-7-9-20)39-16-14-38(15-17-39)22-12-10-21(32)11-13-22/h5-13H,4,14-17H2,1-3H3,(H2,33,34,35)

InChI Key

NTCRIOGSKKZPJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)C2=C(C3=C(N=C(N=C3S2)C4=CC=CC=C4)N5CCN(CC5)C6=CC=C(C=C6)F)C)C

Origin of Product

United States

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